Dehydrodeoxy donepezil
Description
Contextualization within Donepezil (B133215) Research and Development Paradigms
Donepezil is a selective and reversible inhibitor of the enzyme acetylcholinesterase, developed after years of research aimed at finding a treatment for Alzheimer's disease with advantages over earlier compounds like physostigmine (B191203) and tacrine. nih.gov The development of Donepezil hydrochloride marked a significant advancement in managing the symptoms of mild to moderate Alzheimer's disease. nih.gov
Like any synthetically produced active pharmaceutical ingredient (API), Donepezil can contain impurities that originate from various sources, including unreacted intermediates from the manufacturing process, by-products of side reactions, or degradation products that form during synthesis and storage. google.com Dehydrodeoxy donepezil, also known as Donepezil Indene (B144670) Impurity, falls into this category. synzeal.com Its presence in batches of Donepezil is carefully monitored because regulatory bodies worldwide mandate very low limits for such impurities in commercial API products to ensure patient safety. google.com Therefore, the study of this compound is intrinsically linked to the lifecycle management of Donepezil, from process development and optimization to formulation and stability testing.
Academic Significance in Pharmaceutical Purity and Quality Control Studies
The primary significance of this compound is in its use as a reference marker for analytical methods that assess the quality of Donepezil. google.com The identification, quantification, and control of impurities are central to pharmaceutical quality control. Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), list this compound as a potential impurity in Donepezil Hydrochloride tablets. uspnf.comuspnf.com
Research in this area focuses on developing robust analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), to detect and separate this compound and other impurities from the main Donepezil compound. google.comresearchgate.netnih.gov Studies have reported the detection of various unknown impurities in Donepezil at levels ranging from 0.05% to 0.2%. nih.gov These impurities are often isolated using techniques like preparative HPLC and then structurally characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The availability of pure this compound as a reference standard is essential for the validation of these analytical methods. synzeal.comaxios-research.com
Table 1: Chemical Identification of this compound
| Identifier | Data | Source |
|---|---|---|
| Chemical Name | 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | synzeal.comlgcstandards.com |
| Synonyms | Donepezil Indene Impurity; Donepezil Dehydro Deoxy Impurity | synzeal.com |
| CAS Number | 120013-45-8 | lgcstandards.comsimsonpharma.compharmaffiliates.com |
| Molecular Formula | C₂₄H₂₉NO₂ | lgcstandards.comsimsonpharma.compharmaffiliates.com |
| Molecular Weight | 363.49 g/mol | lgcstandards.comsimsonpharma.compharmaffiliates.com |
Table 2: Examples of Other Characterized Impurities of Donepezil
| Impurity Name | Chemical Name | Source |
|---|---|---|
| Impurity I | 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone | researchgate.netnih.gov |
| Impurity II (Desbenzyl Donepezil) | 4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine (B6355638) | researchgate.netnih.gov |
| Impurity III | 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol | researchgate.netnih.gov |
| Impurity IV (Donepezil Deoxy Impurity) | 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | researchgate.netnih.gov |
| Impurity V (Donepezil Quaternary Salt) | 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide | researchgate.netnih.gov |
Overview of Research Gaps and Opportunities Pertaining to this compound
While this compound is established as a critical quality control standard, specific areas for further research remain. The public domain literature provides extensive detail on the identification and analytical detection of Donepezil impurities but is less forthcoming about the precise mechanisms and kinetics of their formation. nih.govscilit.com A deeper understanding of the reaction pathways that lead to the generation of this compound during synthesis or degradation could empower pharmaceutical chemists to refine manufacturing processes, thereby minimizing the formation of this and other impurities from the outset.
Furthermore, the toxicological profiles of individual impurities are often not extensively characterized, which is the primary reason for the stringent limits imposed by regulatory authorities. google.com Research focused on the specific biological activity, if any, of this compound could provide a more comprehensive safety profile. Such studies could confirm the inert nature of the impurity or reveal potential interactions, reinforcing the rationale for its strict control. This presents an opportunity for academic and industry researchers to contribute to the broader knowledge base of pharmaceutical safety and process chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHLNQRFRJSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152653 | |
| Record name | Dehydrodeoxy donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-45-8 | |
| Record name | Dehydrodeoxy donepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrodeoxy donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRODEOXY DONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Formation Mechanisms of Dehydrodeoxy Donepezil
Elucidation of Specific Synthetic Routes for Dehydrodeoxy Donepezil (B133215)
Dehydrodeoxy donepezil is primarily considered a process-related impurity, meaning it can be formed during the synthesis of the active pharmaceutical ingredient, donepezil. ontosight.ai The synthesis of donepezil itself often involves a multi-step process, providing opportunities for side reactions that can lead to the formation of impurities.
A key step in many donepezil syntheses is the condensation reaction between a 5,6-dimethoxy-1-indanone (B192829) moiety and a 1-benzylpiperidine (B1218667) moiety. researchgate.net This is typically followed by a reduction step. researchgate.net A specific synthetic route to this compound involves the acid-catalyzed dehydration of a synthetic intermediate. Research outlined in patent literature describes the preparation of 1-benzyl-4-[(5,6-dimethoxyinden)-2-yl]methylpiperidine hydrochloride (the salt form of this compound) from its direct precursor, 1-benzyl-4-[(5,6-dimethoxy-1-indanol)-2-yl]methylpiperidine. google.com In this process, the indanol intermediate is dissolved in a solvent like methylene (B1212753) chloride, and the addition of an acid, such as hydrochloric acid in ethyl acetate, facilitates the elimination of a water molecule (dehydration) to create the double bond characteristic of the indene (B144670) ring system in this compound. google.com
This pathway highlights that this compound is not only related to donepezil but is also a direct derivative of a key synthetic intermediate, the indanol precursor.
Mechanistic Studies on the Formation of this compound as a Donepezil Degradation Product
The name "Dehydrodeoxy" implies the loss of both a hydrogen and an oxygen atom, which is consistent with a degradation pathway involving both reduction and dehydration. While primarily known as a process-related impurity, this compound is also listed as a specified degradation product in the United States Pharmacopeia (USP). ontosight.aiuspnf.com
The proposed mechanism for its formation from donepezil involves two main steps:
Reduction: The ketone group on the indanone ring of the donepezil molecule is reduced to a secondary alcohol, forming the 1-benzyl-4-[(5,6-dimethoxy-1-indanol)-2-yl]methylpiperidine intermediate.
Dehydration: This alcohol intermediate then undergoes dehydration, where a molecule of water is eliminated to form a double bond within the five-membered ring, resulting in the stable indene aromatic system of this compound.
This dehydration step is typically catalyzed by acidic or basic conditions. Forced degradation studies performed on donepezil hydrochloride demonstrate that the parent drug is susceptible to degradation under both acidic and alkaline stress. scienceopen.comscielo.brresearchgate.net Although these studies did not always explicitly identify this compound among the degradants, they confirm that donepezil degrades under conditions that would facilitate the proposed dehydration mechanism. scienceopen.comscielo.brresearchgate.net
Research on the Factors Influencing this compound Formation (e.g., reaction conditions, storage)
The formation of this compound is influenced by several factors related to both the synthesis process and subsequent storage of the drug product.
Reaction Conditions:
pH: The formation is highly dependent on pH. The initial condensation reactions in donepezil synthesis may be base-catalyzed, while the final dehydration step to form this compound from its alcohol precursor is efficiently catalyzed by acid. researchgate.netgoogle.com Therefore, inadequate control of pH during synthesis and workup can promote its formation.
Temperature: Elevated temperatures can accelerate the rate of both degradation and side reactions during synthesis. Forced degradation studies often employ heat to promote the formation of degradation products.
Presence of Water and Catalysts: The presence of residual acid or base catalysts and water can facilitate hydrolytic and dehydrative side reactions.
Storage and Stability: Forced degradation studies are essential for understanding which conditions affect a drug's stability. Donepezil has been shown to be unstable under certain stress conditions, which can lead to the formation of various degradation products, including potentially this compound.
Below is a table summarizing findings from various forced degradation studies on donepezil hydrochloride. These conditions represent risk factors for the formation of impurities.
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation of Donepezil | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 mol L-1 HCl | 7 days (Room Temp) | ~14% degradation; three degradation products detected. | scienceopen.comscielo.br |
| Alkaline Hydrolysis | 0.1 mol L-1 NaOH | 7 days (Room Temp) | ~58% degradation; three degradation products detected. Donepezil is less stable in alkaline conditions. | scienceopen.comscielo.br |
| Thermal Stress (Solution) | Aqueous, Acidic, and Alkaline Solutions | 48 hours (70 °C) | Degradation observed in acidic and alkaline environments, but not in neutral water. | |
| Oxidative Stress | 3% H2O2 | 7 days (Room Temp) | ~10% degradation, but distinct degradation product peaks were not detected by some methods. | scielo.br |
| Dry Heat | 85 °C | Direct exposure of raw material | The drug remained stable. | |
| Photolytic Stress | Direct Daylight | Exposure of drug solution | The drug remained stable. |
This table is interactive. You can sort the columns by clicking on the headers.
Methodologies for Controlled Synthesis of this compound for Reference Standards
The management and control of drug impurities require the use of highly purified reference standards for analytical method development, validation, and routine quality control. synzeal.comgoogle.com this compound is available commercially as a reference standard, which necessitates its controlled and deliberate synthesis. synthinkchemicals.comchemicea.com
The controlled synthesis of this compound for use as a reference standard leverages the chemical pathways known to produce it. The most direct method is the acid-catalyzed dehydration of the corresponding alcohol intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanol)-2-yl]methylpiperidine, as previously described. google.com
The general methodology involves:
Synthesis of the Precursor: The alcohol intermediate is first synthesized.
Controlled Reaction: The precursor is subjected to a controlled chemical reaction, specifically dehydration, using defined reagents and conditions to maximize the yield of this compound.
Isolation and Purification: Following the reaction, the target compound is isolated from the reaction mixture. To achieve the high purity required for a reference standard (often >95%), techniques such as preparative high-performance liquid chromatography (HPLC) are employed. researchgate.net
Characterization: The final product's identity and purity are rigorously confirmed using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure it meets regulatory standards. ontosight.airesearchgate.net
This controlled synthesis provides a reliable source of pure this compound, which is indispensable for accurately quantifying this impurity in batches of donepezil. synzeal.com
Advanced Analytical Methodologies for Dehydrodeoxy Donepezil Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in the analysis of pharmaceutical impurities, providing the necessary separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the identification and quantification of dehydrodeoxy donepezil (B133215). ontosight.ai The development of a stability-indicating HPLC method is crucial for separating dehydrodeoxy donepezil from donepezil and its other degradation products.
A typical HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with pH adjustment to optimize separation. For instance, a mobile phase composed of acetonitrile and a buffer like sodium 1-decane sulfonate in water, with the pH adjusted to 1.8 with perchloric acid, has been utilized. drugfuture.com UV detection is commonly employed, with a wavelength of 271 nm being effective for monitoring the elution of these compounds. drugfuture.com
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The United States Pharmacopeia (USP) provides guidelines for such validations, and this compound is listed as a specified impurity in donepezil hydrochloride monographs. ontosight.ai
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | 4.6-mm × 15-cm; 5-µm packing L1 |
| Mobile Phase | Acetonitrile and Buffer (35:65), pH 1.8 |
| Flow Rate | 1.4 mL/min |
| Detector | UV at 271 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
This table presents a representative set of HPLC conditions and is not exhaustive. drugfuture.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Impurity Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These features make UHPLC particularly well-suited for the comprehensive impurity profiling of drug substances like donepezil. The use of sub-2 µm particle size columns in UHPLC systems allows for more efficient separations, enabling the detection and quantification of even trace-level impurities like this compound. The enhanced resolution is critical for separating closely eluting impurities, providing a more accurate picture of the impurity profile.
Thin-Layer Chromatography (TLC) and Densitometric Approaches for Quantification
Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective alternative for the qualitative and semi-quantitative analysis of this compound. A suitable mobile phase is selected to achieve separation of the impurity from the API on a TLC plate. After development, the spots can be visualized under UV light. For quantitative analysis, densitometry can be employed. This technique involves scanning the TLC plate and measuring the absorbance or fluorescence of the separated spots, which is proportional to the concentration of the substance. While not as precise as HPLC, TLC-densitometry can be a valuable tool for routine quality control and in-process monitoring.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of impurities like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure of this compound, confirming the positions of the methoxy (B1213986) groups, the benzyl (B1604629) group, and the piperidine (B6355638) ring relative to the indenyl core.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai High-resolution mass spectrometry (HRMS) can provide the accurate mass of this compound, which has a molecular weight of 363.49 g/mol . fda.govlgcstandards.com This information is crucial for confirming the molecular formula, C₂₄H₂₉NO₂. fda.gov
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, which helps in confirming the identity of the impurity. This fragmentation data serves as a characteristic fingerprint for this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum that acts as a molecular "fingerprint". wiley.com The fundamental requirement for a vibration to be IR active is a change in the dipole moment of the molecule during the vibration. wiley.com
While specific, published IR spectra for this compound are not widely available, its chemical structure, 1-benzyl-4-((5,6-dimethoxyinden-2-yl)methyl)piperidine, allows for the prediction of its characteristic absorption bands. ontosight.aisynzeal.com The analysis of the parent compound, Donepezil, by IR spectroscopy is a standard procedure, often used for identity confirmation in pharmacopeial methods. japer.indrugfuture.com For instance, the United States Pharmacopeia (USP) suggests that if solid-state spectra of a sample and reference standard show differences, they should be dissolved in a solvent, evaporated to dryness, and re-analyzed to ensure accurate identification. drugfuture.com
Based on its structure, this compound is expected to exhibit absorption bands corresponding to its various functional groups. These include vibrations from the aromatic rings (benzyl and indenyl systems), the piperidine ring, and the methoxy groups. A summary of the expected functional groups and their typical IR absorption regions is provided in the table below.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkane C-H | Stretching (CH₃, CH₂, CH) | 2960 - 2850 |
| Aromatic C=C | Ring Stretching | ~1600 and ~1475 |
| C-O (Aryl Ether) | Stretching | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) |
| C-N (Tertiary Amine) | Stretching | 1250 - 1020 |
This table is generated based on established principles of IR spectroscopy and the known chemical structure of this compound. copbela.orgathabascau.ca
Development and Validation of Quantitative Analytical Methods for this compound in Complex Matrices
The quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of a drug product. This compound is recognized as a process impurity in the synthesis of Donepezil Hydrochloride. ontosight.ai Therefore, robust and validated analytical methods are required to monitor and control its levels in both the active pharmaceutical ingredient (API) and the final dosage forms.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and officially recognized technique for quantifying this compound. ontosight.ai Pharmacopeial monographs, such as the USP, provide detailed, validated methods for the separation and quantification of donepezil and its related substances, including this compound. uspnf.comdrugfuture.com These methods are designed to be stability-indicating, meaning they can separate the impurities from the main compound and any degradation products that may form over time. nih.govimpactfactor.org
A typical HPLC method involves a reversed-phase column, a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile, and UV detection at a wavelength where both the API and the impurity absorb light, such as 286 nm. drugfuture.comdrugfuture.comimpactfactor.org
Table 2: Example of Chromatographic Conditions for this compound Quantification
| Parameter | Condition | Source |
|---|---|---|
| Mode | Liquid Chromatography (LC) | drugfuture.com |
| Detector | UV at 286 nm | drugfuture.com |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 | drugfuture.com |
| Column Temperature | 50°C | drugfuture.com |
| Mobile Phase | Gradient elution with:Solution A: Phosphoric acid in water (pH 6.5)Solution B: Acetonitrile | uspnf.com |
| Flow Rate | 1.5 mL/min | drugfuture.com |
| Injection Volume | 20 µL | drugfuture.com |
| Relative Retention Time | ~1.72 (relative to Donepezil) | uspnf.com |
The development of such methods requires rigorous validation according to guidelines from the International Council for Harmonisation (ICH). healthinformaticsjournal.com Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 3: Key Method Validation Parameters for Quantitative Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, excipients, degradation products). | Peak purity analysis should show no co-eluting peaks. impactfactor.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.99. researchgate.netmdpi.com |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. | Recovery typically between 98.0% and 102.0%. chalcogen.ro |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Measured as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response. mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response. mdpi.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptable limits. nih.gov |
These validated methods are essential for routine quality control in manufacturing and for assessing the stability of Donepezil Hydrochloride products throughout their shelf life. impactfactor.org The USP specifies an acceptance criterion for this compound, often setting a limit of not more than 0.15% relative to the active ingredient. uspnf.comdrugfuture.com
Pharmacological and Biochemical Investigations of Dehydrodeoxy Donepezil
Enzyme Inhibition Kinetics and Selectivity Profiles
Comprehensive data on the enzyme inhibition kinetics and selectivity of dehydrodeoxy donepezil (B133215) are not readily found in published research.
Butyrylcholinesterase (BChE) Inhibition Studies
There is a lack of specific data concerning the inhibitory activity of dehydrodeoxy donepezil against butyrylcholinesterase (BChE). Consequently, its selectivity profile (AChE vs. BChE) remains uncharacterized. Research on other donepezil-related compounds highlights the importance of BChE inhibition in the context of Alzheimer's disease, but specific investigations into this compound's effects on this enzyme have not been reported. tandfonline.commdpi.com
Receptor Binding Affinities and Modulatory Effects
There is no publicly available information detailing the receptor binding affinities or modulatory effects of this compound on various neurotransmitter receptors or ion channels. The parent compound, donepezil, is known to have some interactions with receptors beyond its primary target of AChE, but it is unknown if this compound shares any of these characteristics. drugbank.com
In Vitro Cellular and Molecular Mechanisms of Action
Specific studies investigating the in vitro cellular and molecular mechanisms of action of this compound are absent from the scientific literature. Research on donepezil has explored its effects on various cellular pathways, including those related to neuroprotection and neuroinflammation, but similar studies on its dehydrodeoxy impurity have not been published. researchgate.net
Comparative Pharmacological Profiling with Donepezil and Related Analogues
A formal comparative pharmacological profile of this compound against donepezil and its other analogues is not available. Such a comparison would require the systematic evaluation of their respective potencies and selectivities against AChE and BChE, as well as their effects on other relevant biological targets. While numerous studies have synthesized and evaluated novel donepezil analogues, this compound, as an impurity, has not been a focus of these comparative investigations. rsc.orgmdpi.com
Metabolic Fate and Biotransformation Pathways of Dehydrodeoxy Donepezil
In Vitro Metabolic Stability and Identification of Biotransformation Products
There is currently a lack of published research detailing the in vitro metabolic stability of Dehydrodeoxy donepezil (B133215). Consequently, data on its half-life in liver microsomes or other in vitro systems, as well as the identification of its specific biotransformation products, are not available in the public domain.
Cytochrome P450 Enzyme Involvement in Dehydrodeoxy Donepezil Metabolism or Formation
While the metabolism of the parent compound, Donepezil, is known to involve cytochrome P450 enzymes, specific information regarding which of these enzymes might be responsible for the metabolism of this compound is not documented in the available literature. Research has not yet elucidated the particular CYP450 isoenzymes that might catalyze the biotransformation of this specific compound.
Investigation of In Vivo Biotransformation Processes in Relevant Biological Systems
Similarly, there is a significant gap in the scientific literature concerning the in vivo biotransformation of this compound. Studies detailing its absorption, distribution, metabolism, and excretion in animal models or humans have not been publicly reported. Therefore, a description of its metabolic pathways in living organisms cannot be provided at this time.
Preclinical Research and in Vitro Biological Activity Assessments
Evaluation of Dehydrodeoxy Donepezil (B133215) in Relevant In Vitro Cell-Based Assays
A thorough review of scientific databases reveals a significant gap in the understanding of Dehydrodeoxy donepezil's effects at the cellular level. There is a lack of published studies that have systematically evaluated this compound in relevant in vitro cell-based assays. Such assays would be crucial to determine its potential efficacy and mechanism of action, including its potency as an acetylcholinesterase inhibitor.
Table 1: In Vitro Biological Activity Data for this compound (Data Not Available)
| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 | Reference |
| Acetylcholinesterase Inhibition | N/A | Enzyme Activity | Not Reported | N/A |
| Neuroprotection Assay | N/A | Neuronal Viability | Not Reported | N/A |
| Cytotoxicity Assay | N/A | Cell Viability | Not Reported | N/A |
N/A: Not Available in published literature.
Mechanistic Investigations of Observed Biological Activities
Due to the absence of reported biological activities from in vitro or preclinical animal studies, there have been no subsequent mechanistic investigations into how this compound might exert any biological effects. While it is hypothesized to be an acetylcholinesterase inhibitor, this has not been experimentally verified in the scientific literature with detailed kinetic studies or comparisons to donepezil.
Toxicological Research and Safety Profiling of Dehydrodeoxy Donepezil
General Safety and Tolerability Studies in Preclinical Models
Preclinical studies focusing on the general safety and tolerability of Dehydrodeoxy donepezil (B133215) have not been found in the public record. A Material Safety Data Sheet for the compound indicates that no data is available for acute toxicity (oral, dermal, inhalation), respiratory or skin sensitization, carcinogenicity, or reproductive toxicity. cleanchemlab.com While there are extensive preclinical safety data for donepezil, this information is not directly transferable to its impurities. mpa.senih.gov One source suggests that Dehydrodeoxy donepezil may have a safety profile similar to donepezil, but also states that safety and toxicity data are limited. chembk.com
Table 3: Preclinical Safety and Tolerability of this compound
| Study Type | Species | Findings |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not specified | No data available cleanchemlab.com |
| Skin Sensitization | Not specified | No data available cleanchemlab.com |
| Carcinogenicity | Not specified | No data available cleanchemlab.com |
| Reproductive Toxicity | Not specified | No data available cleanchemlab.com |
Structure Activity Relationship Sar Studies and Analog Design Based on Dehydrodeoxy Donepezil Scaffold
Analysis of Structural Features Contributing to Observed Biological Activity or Impurity Formation
Dehydrodeoxy donepezil (B133215), with the chemical name 1-benzyl-4-((5,6-dimethoxyinden-2-yl)methyl)piperidine, is structurally analogous to its parent compound, donepezil. nih.govchemicea.comsynzeal.com The key distinctions lie in the core heterocyclic system. While donepezil features a saturated indanone ring, dehydrodeoxy donepezil possesses an indenyl moiety, which is an unsaturated, aromatic-like five-membered ring fused to the dimethoxy-substituted benzene (B151609) ring. This unsaturation and the absence of the keto group are the defining "dehydro" and "deoxy" characteristics, respectively.
The formation of this compound as an impurity is intrinsically linked to these structural features. It is hypothesized to arise from dehydration and subsequent rearrangement or reduction pathways during the synthesis of donepezil. The presence of the indenyl system introduces a planar, more rigid structure compared to the indanone ring in donepezil. This planarity and the extended π-system of the indenyl ring could potentially influence interactions with biological targets, although specific studies on the biological activity of this compound are not extensively documented in publicly available literature. Its primary significance in pharmaceutical chemistry is as a specified impurity that needs to be monitored and controlled during the manufacturing of donepezil hydrochloride to ensure the final product's purity and safety. ontosight.ai
The structural components of this compound, such as the N-benzylpiperidine moiety and the dimethoxy substitution pattern, are known pharmacophoric elements in donepezil that contribute to its high affinity for acetylcholinesterase (AChE). usp.br However, the alteration of the indanone to an indenyl system would significantly change the electronic and steric properties of this part of the molecule, likely affecting its binding to the peripheral anionic site (PAS) of AChE.
Table 1: Comparative Structural Features of Donepezil and this compound
| Feature | Donepezil | This compound | Implication |
| Core Ring System | 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Indanone) | 5,6-dimethoxy-1H-indene (Indene) | Altered planarity and aromaticity |
| Carbonyl Group | Present at position 1 of the indanone ring | Absent | Loss of a key hydrogen bond acceptor |
| Saturation | Saturated five-membered ring | Unsaturated five-membered ring | Increased rigidity and altered geometry |
| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₂ | Difference in oxygen content |
| Molecular Weight | 379.49 g/mol | 363.49 g/mol | Lower molecular weight |
Rational Design and Synthesis of this compound Analogues for Enhanced or Modulated Activity
The scientific literature is rich with examples of the rational design and synthesis of donepezil analogues to enhance or modulate its biological activity, targeting not only AChE but also other factors implicated in Alzheimer's disease like β-secretase 1 (BACE-1). nih.govnih.govscielo.brekb.eg These efforts typically involve modifications to the N-benzylpiperidine group, the linker, or the indanone moiety. usp.brscielo.br
However, a specific focus on the this compound scaffold as a starting point for rational drug design is not apparent in the reviewed literature. The research community has predominantly explored the SAR of donepezil, which has a well-established and potent biological activity profile. rndsystems.com The this compound structure is generally considered a synthetic byproduct rather than a lead compound for further optimization. Theoretical explorations into analogues of this compound could investigate how the indenyl core might be exploited to achieve different target interactions, but such studies have not been a primary focus of published research to date.
Computational Approaches in SAR Analysis and Molecular Docking Studies
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in the design and analysis of donepezil analogues. nih.govnih.govdergipark.org.tr These studies have provided detailed insights into the binding of donepezil to the active site of AChE, highlighting the crucial interactions of the N-benzyl group with the catalytic anionic site (CAS) and the indanone ring with the peripheral anionic site (PAS). usp.br
While extensive computational work has been performed on donepezil and its numerous derivatives, specific molecular docking or SAR studies centered on this compound are not readily found in the scientific literature. The primary application of analytical techniques concerning this compound is for its identification and quantification as an impurity. ontosight.ai
A hypothetical docking study of this compound into the AChE active site would be of academic interest to predict how the replacement of the indanone with an indenyl system affects binding affinity. The loss of the carbonyl oxygen, a key hydrogen bond acceptor, and the altered geometry of the ring system would likely result in a different binding mode and potentially lower affinity compared to donepezil. Such a study could elucidate the structural basis for any observed differences in biological activity, should such data become available.
Future Directions in Dehydrodeoxy Donepezil Research
Exploration of Novel Therapeutic Potentials Beyond Impurity Status
Currently, Dehydrodeoxy donepezil (B133215) is classified as a process-related impurity in the synthesis of donepezil. veeprho.com There is no published research attributing any therapeutic activity to this compound. However, the broader landscape of drug discovery suggests that impurities or metabolites of active pharmaceutical ingredients (APIs) can sometimes possess their own biological effects. The parent compound, donepezil, is a potent acetylcholinesterase (AChE) inhibitor, and its therapeutic effects in other neurodegenerative disorders like Parkinson's disease and vascular dementia have been investigated. rndsystems.combrieflands.comnih.gov
Future research could pivot to investigate whether Dehydrodeoxy donepezil, which shares a structural backbone with donepezil, has any affinity for AChE or other neurological targets. ontosight.ai Studies on other donepezil analogues have explored their potential as inhibitors of other enzymes, such as BACE-1, which is also implicated in Alzheimer's disease. nih.gov A systematic approach to evaluating this compound would involve initial in-vitro screening against a panel of relevant biological targets. This exploration could potentially reclassify the compound from a simple impurity to a molecule with its own, albeit currently unknown, pharmacological profile.
Table 1: Research Approaches for Therapeutic Potential
| Research Area | Description | Rationale |
|---|---|---|
| Enzyme Inhibition Assays | In-vitro testing of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | To determine if the impurity retains the primary mechanism of action of the parent drug, donepezil. |
| Receptor Binding Assays | Screening against a panel of central nervous system (CNS) receptors. | To identify any unforeseen biological targets and potential off-target effects or novel therapeutic pathways. |
| In-Silico Modeling | Computational docking studies to predict the binding affinity of this compound to various biological targets. | To virtually screen for potential interactions and guide focused in-vitro experiments in a cost-effective manner. |
| Analog Synthesis | Creation of derivatives of this compound for structure-activity relationship (SAR) studies. | To explore how modifications to its structure could enhance or introduce biological activity, similar to research on other donepezil-like compounds. nih.govmdpi.com |
Development of Advanced Methodologies for Impurity Control and Mitigation in Pharmaceutical Manufacturing
Ensuring the purity of active pharmaceutical ingredients is a critical aspect of drug manufacturing. google.com this compound is a specified impurity in the United States Pharmacopeia (USP) monograph for donepezil hydrochloride, with defined acceptance criteria. uspnf.comuspnf.com Future research will focus on developing more sophisticated and efficient methodologies for its control and mitigation.
Advancements in analytical techniques are central to this effort. While High-Performance Liquid Chromatography (HPLC) is standard, the future lies in the routine implementation of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for more sensitive detection and unambiguous identification. researchgate.netscielo.br The development of stability-indicating assay methods that can separate and quantify this compound from the API and other degradants is an ongoing area of research. chalcogen.roresearchgate.net
Mitigation strategies will evolve from a better understanding of the synthetic pathways that lead to impurity formation. google.comnih.gov Future work will likely involve the application of Process Analytical Technology (PAT) and green chemistry principles to the synthesis of donepezil. This includes real-time monitoring of reactions to minimize the formation of this compound and optimizing reaction conditions to improve yield and purity, thereby reducing the need for extensive downstream purification. nih.gov
Table 2: Methodologies for Impurity Control
| Methodology | Application in this compound Control | Future Focus |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Routine quality control for quantification and separation from donepezil. researchgate.netnih.gov | Development of ultra-high performance liquid chromatography (UHPLC) methods for faster analysis times and improved resolution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation and identification of impurities during process development and forced degradation studies. researchgate.netscielo.br | Integration into routine quality control for trace-level impurity identification and quantification. |
| Process Analytical Technology (PAT) | Not yet widely reported for this specific impurity. | Implementation of in-line spectroscopic tools (e.g., NIR, Raman) to monitor the formation of this compound in real-time during synthesis. |
| Green Chemistry Approaches | Not yet widely reported for this specific impurity. | Redesigning the donepezil synthesis pathway to use more environmentally benign reagents and conditions that inherently reduce the formation of by-products like this compound. nih.gov |
Long-Term Stability and Degradation Pathway Elucidation Studies
Understanding the stability of any pharmaceutical compound is essential. While extensive forced degradation studies have been conducted on the parent drug, donepezil, to understand its breakdown under stress conditions (acid, base, oxidation, heat, and light), there is a lack of specific data on the long-term stability and degradation pathways of the this compound impurity itself. scielo.brresearchgate.net Such studies are crucial to ensure that the impurity, if present within acceptable limits, does not degrade into potentially more harmful substances during the shelf-life of the drug product.
The Material Safety Data Sheet for this compound notes its stability under normal conditions and incompatibility with strong oxidizing agents. cleanchemlab.com Future research must involve formal long-term stability studies, exposing pure samples of this compound to a range of storage conditions as mandated by ICH guidelines. Elucidating its degradation pathway would involve stressing the impurity and using techniques like LC-MS to identify any resulting products, thereby providing a complete stability profile. This information is vital for comprehensive risk assessment and for setting appropriate specifications and storage conditions for donepezil drug products.
Comparative Studies with Emerging Donepezil Impurities and Degradants
This compound is one of several impurities associated with donepezil. pharmaffiliates.com Others identified in various studies and pharmacopeial monographs include process-related impurities like Desbenzyl Donepezil (Impurity A) and degradation products such as Donepezil N-Oxide. veeprho.comnih.govresearchgate.net
A key area for future research is the direct comparative analysis of these impurities. Currently, they are often identified and controlled as a group or individually against set limits. uspnf.com However, there is a gap in the literature regarding head-to-head comparisons of their physicochemical properties, toxicological profiles, and stability.
Future studies should aim to create a comprehensive comparative database of donepezil impurities. This would involve isolating or synthesizing pure standards of this compound and other key impurities to perform comparative toxicological assessments, stability trials, and evaluations of their potential impact on the efficacy of the final drug product. Such data would enable a more nuanced, risk-based approach to setting specifications, moving beyond simple percentage limits to consider the relative risk posed by each specific impurity.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Type |
|---|---|
| This compound | Impurity |
| Donepezil | Active Pharmaceutical Ingredient |
| Donepezil hydrochloride | Salt form of API |
| Acetylcholine | Neurotransmitter |
| Desbenzyl Donepezil (Impurity A) | Impurity |
| 5,6-Dimethoxy-1-indanone (B192829) (Impurity B) | Impurity |
| Donepezil N-Oxide | Impurity/Degradant |
Q & A
Q. How can in vitro–in vivo correlation (IVIVC) models optimize sustained-release formulations of this compound?
- Methodological Answer : Implement simplex design experiments to test dissolution profiles across pH conditions (e.g., pH 1.2 for gastric simulation). Analyze dissolution data using extended Design of Experiments (DoE)-IVIVC models to predict in vivo absorption. For example, 14 experimental points on a simplex plot can map formulation variables (e.g., polymer ratios) to dissolution kinetics .
Q. What statistical approaches resolve contradictions between preclinical and clinical PK data for this compound?
- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability and dose-scaling discrepancies. For instance, if preclinical models show nonlinear PK but clinical data suggest linearity, use sensitivity analyses to identify covariates (e.g., metabolic enzyme saturation). Cross-validate findings using bootstrap resampling or Bayesian hierarchical models .
Q. How do researchers design double-blind, placebo-controlled trials to evaluate this compound’s efficacy against neurodegenerative psychosis?
- Methodological Answer : Structure trials with stratified randomization to balance covariates (e.g., disease severity). Use a log-rank test for time-to-event outcomes (e.g., psychosis onset) and Kaplan-Meier survival curves to compare placebo and treatment arms. Secondary outcomes (e.g., cognitive decline rate) should be analyzed via mixed-model repeated measures (MMRM) to handle missing data .
Methodological Considerations for Data Interpretation
-
Handling Conflicting Neuropathological and Behavioral Data :
If this compound shows cholinergic biomarker improvements (e.g., cortical acetylcholine levels) without corresponding cognitive gains, conduct mediation analyses to identify moderators (e.g., comorbid tau pathology). Use path analysis or structural equation modeling to disentangle direct vs. indirect effects . -
Validating Novel Delivery Systems :
For transdermal or intranasal formulations, perform bioequivalence testing against oral standards using 90% confidence intervals for AUC and Cmax. Adjust for formulation-specific factors (e.g., skin permeability coefficients) via population PK modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
